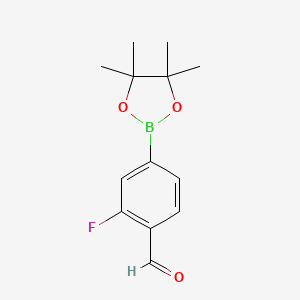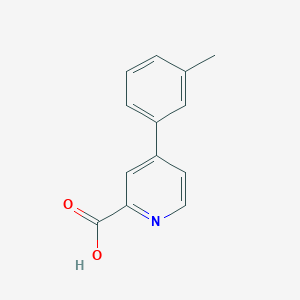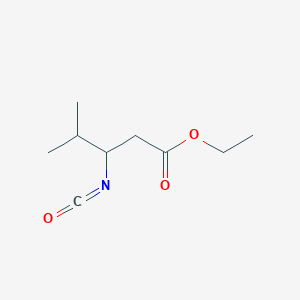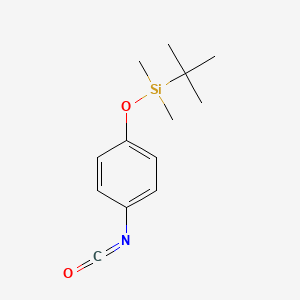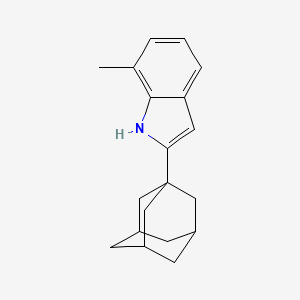
2-(adamantan-1-yl)-7-methyl-1H-indole
Descripción general
Descripción
The compound “2-(adamantan-1-yl)-7-methyl-1H-indole” is a derivative of adamantane, which is a type of hydrocarbon that has a unique, stable structure . Adamantane derivatives have been used in various fields, including medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “2-(adamantan-1-yl)-7-methyl-1H-indole” were not found, there are general methods for synthesizing adamantane derivatives. For instance, 2-(adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles and 2-(adamantan-1-yl)-5-aryltetrazoles have been synthesized, and their structures have been determined by NMR spectroscopy, mass spectrometry, and X-ray analysis .
Chemical Reactions Analysis
Adamantyl-substituted epibromohydrins reacted with nitrogen, oxygen, and sulfur nucleophiles to give only halogen substitution products .
Physical And Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives can vary widely. For example, 2-(adamantan-1-yl)-2H-isoindole-1-carbonitrile has been found to show the highest fluorescence intensity in polar solvents .
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
2-(1-adamantyl)-7-methyl-1H-indole: has shown promise in pharmaceutical research due to the adamantane moiety’s ability to improve the lipophilicity and stability of drugs . This compound is being explored for its potential in developing treatments with antiviral, anti-Parkinsonian, or anti-Alzheimer properties .
Materials Science
In materials science, the compound’s structural rigidity and stability are leveraged to create advanced polymers and nanomaterials . Its high reactivity makes it a valuable precursor for synthesizing diamond-like bulky polymers known as diamondoids .
Chemical Synthesis
The unique reactivity of adamantane derivatives, including 2-(1-adamantyl)-7-methyl-1H-indole , is utilized in chemical synthesis to create complex molecules. They serve as starting materials for various functional derivatives and monomers .
Nanotechnology
Adamantane derivatives are integral in the creation of nanodiamonds and other nanostructured materials due to their superimposability on the diamond lattice . This compound could contribute to the development of nanoscale devices and materials .
Biochemistry
In biochemistry, the adamantane structure is known for its biological activity. Research into adamantane-substituted compounds like 2-(1-adamantyl)-7-methyl-1H-indole could lead to new insights into enzyme interactions and metabolic pathways .
Energy Storage
The thermal stability and structural integrity of adamantane derivatives make them candidates for high-energy density materials in energy storage applications. They could potentially be used in the development of new fuels and oils .
Environmental Science
Adamantane derivatives are being studied for their potential use in environmental science. Their robust structure may be beneficial in developing materials that can withstand harsh environmental conditions or aid in pollution control .
Advanced Catalysis
The compound’s framework is being explored for use in catalysis to facilitate chemical reactions. Its stability under various conditions makes it an attractive candidate for developing new catalysts that can operate efficiently in a range of environments .
Mecanismo De Acción
Target of Action
Adamantane derivatives are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are often utilized as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates can interact with their targets, leading to various changes.
Biochemical Pathways
It’s known that the synthesis of adamantane derivatives involves a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds . This process provides a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .
Pharmacokinetics
A related compound, quindoline, an azaindole and isotere of indoles, has been found to have favorable penetration through the blood-brain barrier . This suggests that 2-(1-adamantyl)-7-methyl-1H-indole might also have similar properties, impacting its bioavailability.
Result of Action
It’s known that adamantyl radicals can react directly with o2 to give oxygenated products . This suggests that 2-(1-adamantyl)-7-methyl-1H-indole might also undergo similar reactions, leading to the formation of various products.
Action Environment
It’s known that the reactivity of adamantane derivatives offers extensive opportunities for their utilization in various environments .
Propiedades
IUPAC Name |
2-(1-adamantyl)-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N/c1-12-3-2-4-16-8-17(20-18(12)16)19-9-13-5-14(10-19)7-15(6-13)11-19/h2-4,8,13-15,20H,5-7,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYDCVWFCSMGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



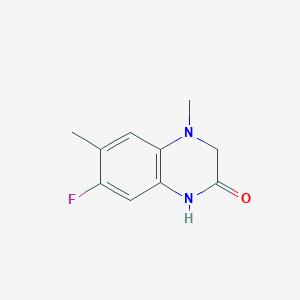

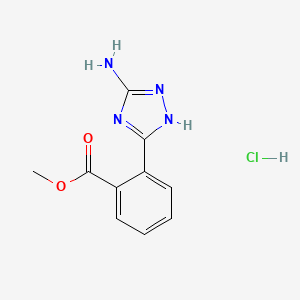
acetate](/img/structure/B1393626.png)
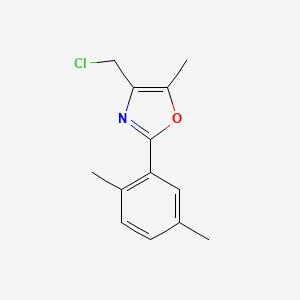


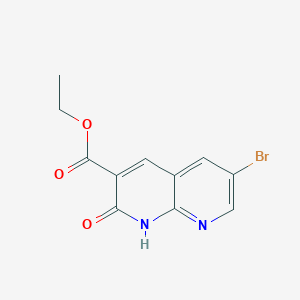
![3-[(3-Methylbenzyl)oxy]azetidine](/img/structure/B1393633.png)
